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molecular formula C8H7FO2 B118475 2-Fluoro-6-methoxybenzaldehyde CAS No. 146137-74-8

2-Fluoro-6-methoxybenzaldehyde

Cat. No. B118475
M. Wt: 154.14 g/mol
InChI Key: UIOAYOIJMYMOEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08143307B2

Procedure details

The solution of 3-Fluoro anisole (2.2 g, 17.44 mmol) in anhydrous THF (40 ml) under a nitrogen atmosphere was cooled to −78° C., and then n-BuLi (1.6 M, 19.18 mmol) was slowly added thereto. The reaction mixture was stirred at −78° C. for 1 hour, slowly added with DMF (1.6 ml, 20.93 mmol), and then stirred for 1 hour. After the termination of the reaction, the resulting reaction solution was added with dilute H2SO4, extracted two times with ethyl acetate, washed with brine, dried over MgSO4, and then filtered. The filtrate was concentrated under reduced pressure, and the residue was purified by silica gel column chromatography (hexane:ethyl acetate=6:1), thus obtaining the title compound as a white solid (1.48 g, 9.6 mmol, 55%).
Quantity
2.2 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
19.18 mmol
Type
reactant
Reaction Step Two
Name
Quantity
1.6 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
55%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([O:8][CH3:9])[CH:5]=[CH:6][CH:7]=1.[Li]CCCC.CN([CH:18]=[O:19])C.OS(O)(=O)=O>C1COCC1>[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([O:8][CH3:9])[C:3]=1[CH:18]=[O:19]

Inputs

Step One
Name
Quantity
2.2 g
Type
reactant
Smiles
FC=1C=C(C=CC1)OC
Name
Quantity
40 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
19.18 mmol
Type
reactant
Smiles
[Li]CCCC
Step Three
Name
Quantity
1.6 mL
Type
reactant
Smiles
CN(C)C=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OS(=O)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at −78° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
After the termination of the reaction
CUSTOM
Type
CUSTOM
Details
the resulting reaction solution
EXTRACTION
Type
EXTRACTION
Details
extracted two times with ethyl acetate
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography (hexane:ethyl acetate=6:1)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC1=C(C=O)C(=CC=C1)OC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 9.6 mmol
AMOUNT: MASS 1.48 g
YIELD: PERCENTYIELD 55%
YIELD: CALCULATEDPERCENTYIELD 55%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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